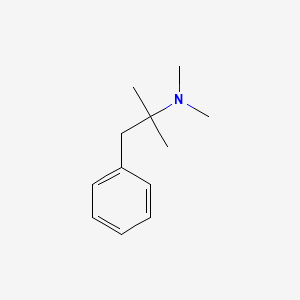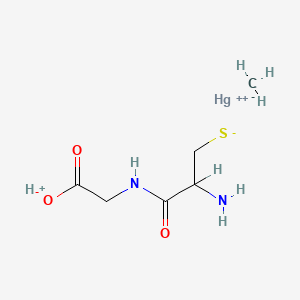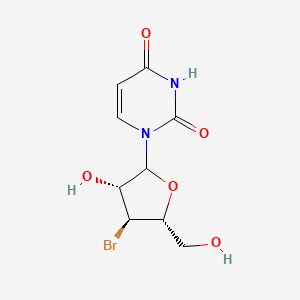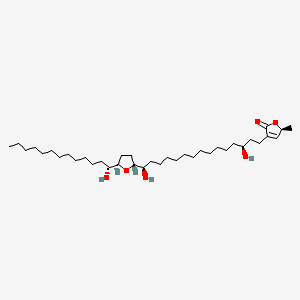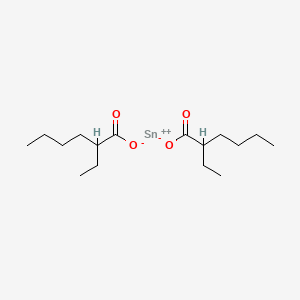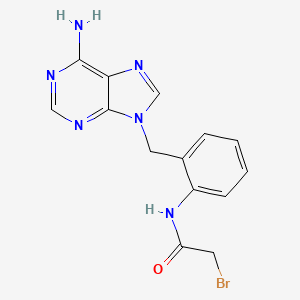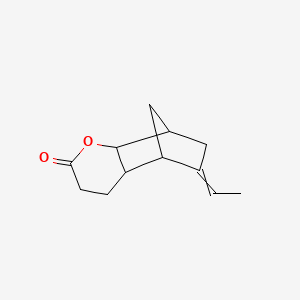
5,8-Methano-2H-1-benzopyran-2-one, 6-ethylideneoctahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Methano-2H-1-benzopyran-2-one, 6-ethylideneoctahydro- is an organic compound with the molecular formula C12H16O2. It is known for its unique structure, which includes a methano bridge and an ethylidene group. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5,8-Methano-2H-1-benzopyran-2-one, 6-ethylideneoctahydro- involves the reaction of benzopyran derivatives with methylene halides under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Sodium hydroxide, potassium cyanide, various solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,8-Methano-2H-1-benzopyran-2-one, 6-ethylideneoctahydro- is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: This compound has been explored for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are investigating its interactions with various biological targets to understand its potential therapeutic applications.
Medicine: In medicine, derivatives of this compound are being studied for their potential use in drug development. Their ability to interact with specific enzymes and receptors makes them promising candidates for treating various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including fragrances and flavorings. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 5,8-Methano-2H-1-benzopyran-2-one, 6-ethylideneoctahydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
5,8-Methano-2H-1-benzopyran-2-one: This compound lacks the ethylidene group, making it less reactive in certain chemical reactions.
6-Ethylideneoctahydro-2H-1-benzopyran-2-one: This compound lacks the methano bridge, which affects its stability and reactivity.
Uniqueness: 5,8-Methano-2H-1-benzopyran-2-one, 6-ethylideneoctahydro- is unique due to the presence of both the methano bridge and the ethylidene group. This combination of structural features enhances its reactivity and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
69486-14-2 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
(9E)-9-ethylidene-3-oxatricyclo[6.2.1.02,7]undecan-4-one |
InChI |
InChI=1S/C12H16O2/c1-2-7-5-8-6-10(7)9-3-4-11(13)14-12(8)9/h2,8-10,12H,3-6H2,1H3/b7-2+ |
InChI-Schlüssel |
LLVFKEOMLYDSGT-FARCUNLSSA-N |
SMILES |
CC=C1CC2CC1C3C2OC(=O)CC3 |
Isomerische SMILES |
C/C=C/1\CC2CC1C3C2OC(=O)CC3 |
Kanonische SMILES |
CC=C1CC2CC1C3C2OC(=O)CC3 |
| 69486-14-2 | |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
5,8-methano-2H-1-benzopyran-2-one, 6-ethylideneoctahydro |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol](/img/structure/B1220932.png)
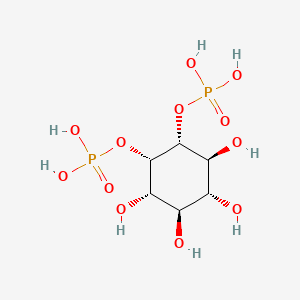
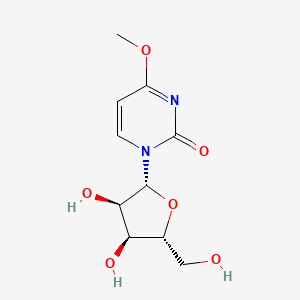
![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1220938.png)
